2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Description

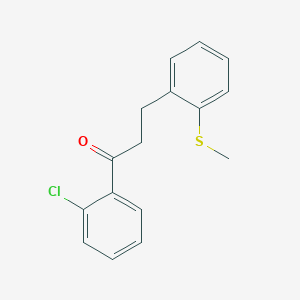

2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a chlorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with a chlorine atom at the 2' position of the phenyl ring and a thiomethyl (-SCH₃) group at the 2-position of an adjacent phenyl ring. The thiomethyl group may confer unique electronic and steric properties, influencing reactivity in coordination chemistry or pharmaceutical applications, as implied by .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPHSGWVTZKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644334 | |

| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-16-0 | |

| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H17ClOS

CAS Number: 898780-16-0

The compound features a propiophenone core structure with a chloro group and a thiomethyl-substituted phenyl group. This unique structure may influence its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The chloro group can act as an electrophile, facilitating chemical reactions that may lead to biological effects. The thiomethyl group may also contribute to the compound's reactivity and binding affinity towards biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound may also possess similar activities, warranting further investigation.

Estrogen Receptor Modulation

Preliminary studies suggest that this compound may act as a selective estrogen receptor modulator (SERM). SERMs are known for their ability to bind estrogen receptors and exert estrogenic or anti-estrogenic effects depending on the target tissue. The presence of the thiomethyl group could enhance binding affinity or selectivity for estrogen receptors, potentially influencing hormone-related pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Below is a summary of relevant findings:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Key Observations :

- Chlorine Substitution: The number and position of chlorine atoms significantly alter molecular weight and steric effects. Dichloro derivatives (e.g., 2',3'-, 3',5'-, 2',6'-) exhibit higher molecular weights (~323–325 g/mol) compared to the monochloro target compound (~290.8 g/mol) .

- Thiomethyl vs.

- Regiochemical Effects: The 2'-chloro substitution in the target compound may influence electronic properties differently than 3'- or 4'-chloro analogs, as seen in the reactivity of propiophenone derivatives in and .

Physicochemical Properties

- Boiling Points and Density: Dichloro analogs exhibit higher boiling points (e.g., 423.7°C for 2',6'-dichloro derivative) compared to monochloro compounds, attributed to increased molecular weight and halogen-induced intermolecular forces .

Q & A

Q. What are the common synthetic routes for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone?

- Methodological Answer : The synthesis of chloro-aryl propiophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For analogous compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene), a base-mediated reaction (e.g., potassium carbonate) in dichloromethane is employed to couple aryl halides with propiophenone precursors . For the thiomethyl group, a thiolation step using methanethiol or its derivatives under controlled pH may be required. Key steps include:

- Reacting 2-thiomethylbenzyl chloride with propiophenone intermediates.

- Optimizing solvent polarity (e.g., dichloromethane or DMF) to stabilize intermediates.

- Monitoring reaction progress via TLC or HPLC.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Reactant | Base | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Ethylbenzyl chloride | K₂CO₃ | CH₂Cl₂ | RT | 65–75% | |

| 3-Chlorophenyl propanone | NaH | DMF | 60°C | 70–80% |

Q. How can researchers characterize this compound?

- Methodological Answer : Structural elucidation relies on spectroscopic and computational tools:

- NMR : ¹H/¹³C NMR to identify chloro and thiomethyl substituents (e.g., δ ~2.5 ppm for thiomethyl protons).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., C₁₆H₁₄ClOS).

- InChI Key : Cross-referencing with PubChem databases (e.g., NPWODWGAPOCPOS-UHFFFAOYSA-N for analogous chloro-propenes) .

- X-ray Crystallography : For resolving steric effects of the thiomethyl group.

Advanced Research Questions

Q. What reaction pathways dominate for this compound under nucleophilic conditions?

- Methodological Answer : The chloro group undergoes nucleophilic substitution (e.g., with hydroxide, amines, or thiols), while the ketone moiety participates in condensation or reduction. For example:

- Substitution : React with sodium methoxide to yield 2'-methoxy derivatives.

- Addition : Electrophilic attack on the carbonyl group (e.g., Grignard reagents) forms tertiary alcohols.

Critical Considerations : - Thiomethyl’s electron-donating nature slows chloro substitution compared to electron-withdrawing groups (e.g., trifluoromethyl) .

- Steric hindrance from the thiomethylphenyl group may favor para-substitution .

Q. How do electronic effects of the thiomethyl and chloro substituents influence reactivity?

- Methodological Answer :

- Thiomethyl (S–CH₃) : Electron-donating via sulfur lone pairs, activating the aryl ring toward electrophilic substitution but deactivating toward nucleophilic attack.

- Chloro (Cl) : Electron-withdrawing, enhancing electrophilicity of adjacent carbons.

Table 2 : Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reactivity Impact | Reference |

|---|---|---|---|

| Thiomethyl (S–CH₃) | Electron-donating (resonance) | Stabilizes carbocations; slows SN2 | |

| Chloro (Cl) | Electron-withdrawing | Accelerates nucleophilic substitution |

Q. How should researchers address stability challenges during experimental workflows?

- Methodological Answer :

- Degradation Mitigation : Store compounds in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiomethyl group.

- Temperature Control : Avoid prolonged heating (>60°C) to prevent decomposition (observed in analogous propiophenones) .

- Waste Handling : Follow EPA guidelines for chlorinated waste (e.g., separate storage, professional disposal) .

Q. How does this compound compare to structurally similar compounds in reactivity?

- Methodological Answer : Comparative studies with analogs reveal:

- vs. 2'-Bromo-propiophenone : Bromo derivatives exhibit faster substitution due to lower bond dissociation energy (C–Br vs. C–Cl) .

- vs. 3-Trifluoromethyl analogs : Trifluoromethyl groups increase electrophilicity but reduce solubility in polar solvents .

Key Insight : Thiomethyl’s bulkiness reduces steric accessibility, favoring regioselective reactions at less hindered sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.